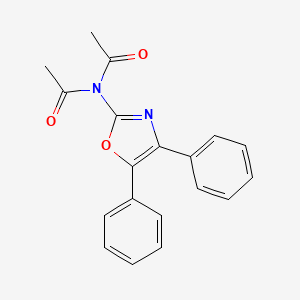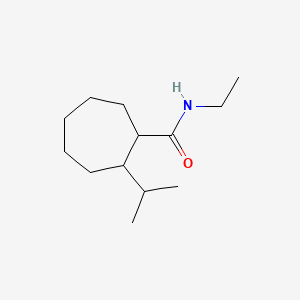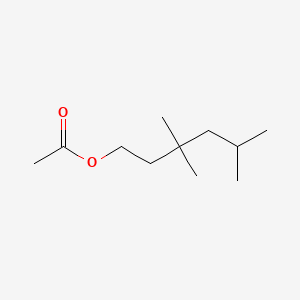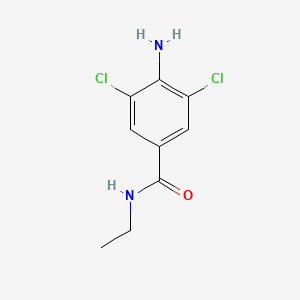
2-Methoxycyclohexanepropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycyclohexanepropanenitrile is an organic compound with a unique structure that combines a methoxy group, a cyclohexane ring, and a propanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclohexanepropanenitrile typically involves the reaction of 2-methoxycyclohexanol with a suitable nitrile source under specific conditions. One common method is the dehydration of 2-methoxycyclohexanol in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4), followed by the addition of a nitrile source like acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of zeolite catalysts in the dehydration step can improve the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxycyclohexanepropanenitrile can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol, potassium cyanide (KCN) in ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxycyclohexanepropanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxycyclohexanepropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
2-Methoxycyclohexanol: Shares the methoxy and cyclohexane structure but lacks the nitrile group.
Cyclohexanecarbonitrile: Contains the nitrile group but lacks the methoxy group.
2-Methoxypropene: Contains the methoxy group but has a different carbon skeleton.
Uniqueness: 2-Methoxycyclohexanepropanenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
411238-12-5 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
3-(2-methoxycyclohexyl)propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h9-10H,2-7H2,1H3 |
InChI-Schlüssel |
ZXJSCMAUPIBRON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC1CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


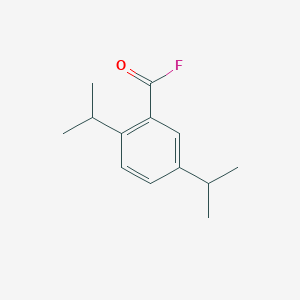
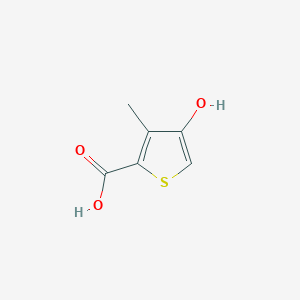
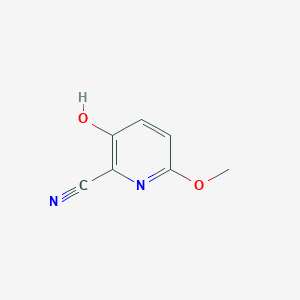

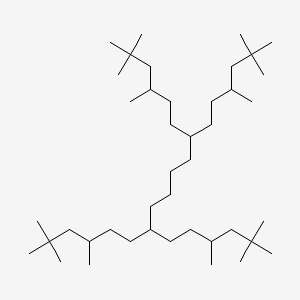

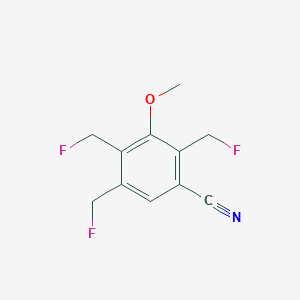
![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
